molecular formula C21H13N3O2 B7495311 N-(3-cyanophenyl)-2-(furan-2-yl)quinoline-4-carboxamide

N-(3-cyanophenyl)-2-(furan-2-yl)quinoline-4-carboxamide

Cat. No. B7495311
M. Wt: 339.3 g/mol
InChI Key: CXMWAYUBKNACBT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-cyanophenyl)-2-(furan-2-yl)quinoline-4-carboxamide, also known as CQ1, is a synthetic compound that has been extensively studied for its potential applications in scientific research. CQ1 belongs to the class of quinoline-based compounds and has been shown to possess a range of biological activities, including anti-inflammatory, anticancer, and antiviral properties.

Mechanism of Action

The mechanism of action of N-(3-cyanophenyl)-2-(furan-2-yl)quinoline-4-carboxamide is not fully understood, but it is believed to involve the inhibition of various signaling pathways, including the NF-κB pathway and the MAPK pathway. N-(3-cyanophenyl)-2-(furan-2-yl)quinoline-4-carboxamide has also been shown to inhibit the activity of various enzymes, including COX-2 and MMP-9, which are involved in the inflammatory response and cancer progression, respectively.
Biochemical and Physiological Effects
N-(3-cyanophenyl)-2-(furan-2-yl)quinoline-4-carboxamide has been shown to have a range of biochemical and physiological effects. In addition to its anti-inflammatory and anticancer activities, N-(3-cyanophenyl)-2-(furan-2-yl)quinoline-4-carboxamide has been shown to possess antiviral activity against various viruses, including influenza A and B viruses. N-(3-cyanophenyl)-2-(furan-2-yl)quinoline-4-carboxamide has also been shown to inhibit the growth of bacteria, including Staphylococcus aureus and Escherichia coli.

Advantages and Limitations for Lab Experiments

N-(3-cyanophenyl)-2-(furan-2-yl)quinoline-4-carboxamide has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized in high purity and high yields. N-(3-cyanophenyl)-2-(furan-2-yl)quinoline-4-carboxamide is also stable and can be stored for extended periods without degradation. However, the limitations of N-(3-cyanophenyl)-2-(furan-2-yl)quinoline-4-carboxamide include its relatively high cost and the need for further studies to fully understand its mechanism of action and potential side effects.

Future Directions

There are several future directions for the study of N-(3-cyanophenyl)-2-(furan-2-yl)quinoline-4-carboxamide. One area of interest is the development of N-(3-cyanophenyl)-2-(furan-2-yl)quinoline-4-carboxamide derivatives with improved activity and selectivity. Another area of interest is the investigation of the potential side effects and toxicity of N-(3-cyanophenyl)-2-(furan-2-yl)quinoline-4-carboxamide in vivo. Additionally, further studies are needed to fully understand the mechanism of action of N-(3-cyanophenyl)-2-(furan-2-yl)quinoline-4-carboxamide and its potential applications in the treatment of inflammatory diseases, cancer, and viral infections.

Synthesis Methods

N-(3-cyanophenyl)-2-(furan-2-yl)quinoline-4-carboxamide can be synthesized using a multi-step process that involves the reaction of 2-aminobenzonitrile with furan-2-carbaldehyde, followed by the condensation of the resulting intermediate with 2-cyanobenzoyl chloride. The final product is obtained after purification by column chromatography and recrystallization. The synthesis of N-(3-cyanophenyl)-2-(furan-2-yl)quinoline-4-carboxamide has been optimized to yield high purity and high yields of the compound, making it suitable for use in scientific research.

Scientific Research Applications

N-(3-cyanophenyl)-2-(furan-2-yl)quinoline-4-carboxamide has been extensively studied for its potential applications in scientific research. One of the main areas of interest is its anti-inflammatory activity. N-(3-cyanophenyl)-2-(furan-2-yl)quinoline-4-carboxamide has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and reduce the activation of NF-κB, a key transcription factor involved in the inflammatory response. These findings suggest that N-(3-cyanophenyl)-2-(furan-2-yl)quinoline-4-carboxamide may have potential therapeutic applications in the treatment of inflammatory diseases, such as rheumatoid arthritis.
Another area of interest is N-(3-cyanophenyl)-2-(furan-2-yl)quinoline-4-carboxamide's anticancer activity. N-(3-cyanophenyl)-2-(furan-2-yl)quinoline-4-carboxamide has been shown to inhibit the proliferation of cancer cells and induce apoptosis, or programmed cell death, in various cancer cell lines. These findings suggest that N-(3-cyanophenyl)-2-(furan-2-yl)quinoline-4-carboxamide may have potential as a chemotherapeutic agent for the treatment of cancer.

properties

IUPAC Name

N-(3-cyanophenyl)-2-(furan-2-yl)quinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H13N3O2/c22-13-14-5-3-6-15(11-14)23-21(25)17-12-19(20-9-4-10-26-20)24-18-8-2-1-7-16(17)18/h1-12H,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXMWAYUBKNACBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=N2)C3=CC=CO3)C(=O)NC4=CC=CC(=C4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.